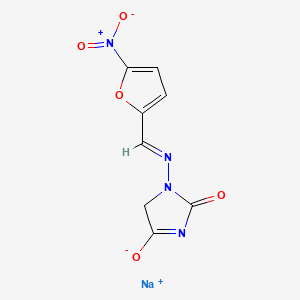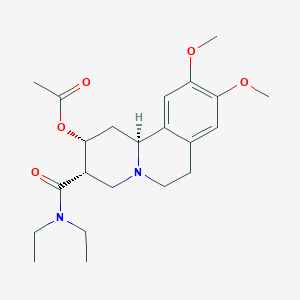
2,6-ジメチル-4-(3-ニトロフェニル)ピリジン-3,5-ジカルボン酸モノメチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of "2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester" and related compounds involves the Michael-addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure, producing derivatives with non-identical ester functions. Some derivatives, such as nitrendipine, have been developed further due to their pharmacological activities, including coronary vasodilation and antihypertensive effects (Meyer et al., 1981).
Molecular Structure Analysis
The molecular structure of related dihydropyridine compounds has been characterized through X-ray crystallography, revealing detailed conformational features. For example, the synthesis and configurational assignment of related compounds provide insights into the stereochemistry and molecular geometry, which are crucial for understanding their activity (Ogawa et al., 1993).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including the formation of amino-benzonaphtyridine N-oxide under specific conditions, demonstrating their reactive versatility and the potential for chemical modifications (David et al., 1995). The influence of the ester function on the compound's vasodilating activity has been explored, indicating the significance of chemical modifications on biological effects (Bossert et al., 1979).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of "2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester" and its derivatives, are influenced by their molecular structure. For instance, the crystal structures of related compounds have been determined to reveal their geometric configurations, which can affect their physical characteristics (Rowan & Holt, 1996).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the behavior of "2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester" in various environments. The electrochemical behavior of similar compounds provides insights into their redox characteristics and potential for chemical transformations (David et al., 1995).
科学的研究の応用
ニカルジピン塩酸塩の合成
この化合物は、ニカルジピン塩酸塩の合成に使用されます 。脳血管不全の治療における治療用途で知られている薬物です 。 このプロセスには、ジメチル 2,6-ジメチル-4-(m-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボキシレートの部分加水分解が含まれます .
カルシウム拮抗薬
この化合物を含む 1,4-ジヒドロピリジン (1,4-DHP) は、狭心症や高血圧の治療における重要な薬物として認識されています 。 それらの薬理作用は、電位依存性 L 型カルシウムチャネルへの結合に関連しており、これにより細胞へのカルシウムイオンの通過が減少します .
一酸化窒素放出の増加
この化合物を含む 1,4-DHP は、無傷の内皮からの一酸化窒素 (NO) 放出を増強することが判明しています 。 この分子レベルでのメカニズムは、それらの治療効果に貢献しています .
他の 1,4-DHP の合成
この化合物は、他の 1,4-DHP の合成に使用できます 。 たとえば、クロロメチルメチルスルフィドと反応させて、2,6-ジメチル-4-(3'-ニトロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸 3-メチルチオメチル 5-(2'-シアノエチル) エステルを得ることができます .
光学活性化合物の合成
エナンチオマー (+)- および (-)-メチ3-ニトロオキシプロピル 1,4-ジヒドロ-2,6-ジメチル-4-(3-ニトロフェニル) ピリジン-3,5-ジカルボキシレート 1 は、光学活性モノカルボン酸のエステル化によって合成されました 。 この化合物は、このような合成に使用できます .
置換ピランの合成
この化合物は、典型的なハントッシェ反応条件下で、1,4-DHP ではなく、置換ピランにつながる環化に関与する可能性があります 。 これは、このような反応の最初の例です .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used in the synthesis of drugs like benidipine , which is a calcium channel blocker
Pharmacokinetics
The compound’s molecular weight (33231 g/mol) suggests that it might have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.
生化学分析
Biochemical Properties
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with calcium channels, acting as a calcium antagonist . By binding to these channels, it inhibits the influx of calcium ions, which can affect various cellular processes. Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .
Cellular Effects
The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester on cells are diverse and depend on the cell type and contextFor example, its interaction with calcium channels can lead to changes in intracellular calcium levels, affecting processes such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester may impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester exerts its effects through several mechanisms. One key mechanism is its ability to bind to calcium channels, thereby inhibiting calcium ion influx . This inhibition can lead to downstream effects on various cellular processes that depend on calcium signaling. Additionally, the compound may interact with specific enzymes, either inhibiting or activating their activity, which can result in changes in metabolic pathways and gene expression . These interactions highlight the compound’s potential as a modulator of cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cardiovascular function and reduced oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
特性
IUPAC Name |
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPPWLKFWCWOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

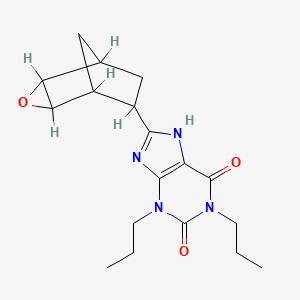

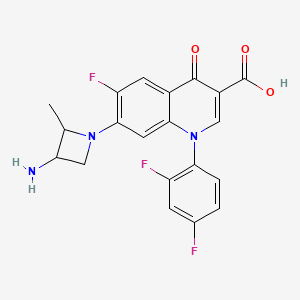


![(S)-2-{[5-((R)-2-Amino-3-mercapto-propylamino)-biphenyl-2-carbonyl]-amino}-4-methyl-pentanoic acid](/img/structure/B1242144.png)
![N-(2-bromo-4-propan-2-ylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B1242148.png)
![4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]-N-[2-(Piperazin-1-Yl)ethyl]-2-(Trifluoromethyl)aniline](/img/structure/B1242149.png)
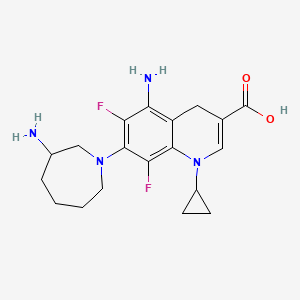
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)
![N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide](/img/structure/B1242153.png)
![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)
